2-Cyclopropyl-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-methylpropanoic acid is an organic compound with the molecular formula C7H12O2. It is also known as cyclopropaneacetic acid, α,α-dimethyl-. This compound is characterized by a cyclopropyl group attached to a methylpropanoic acid moiety. It is a solid at room temperature and has a molecular weight of 128.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropyl-2-methylpropanoic acid can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reagent to introduce the carboxylic acid functionality. Another method involves the oxidation of cyclopropylmethyl alcohol to form the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using oxidizing agents such as potassium permanganate or chromium trioxide. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-Cyclopropyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetic acid: Similar structure but lacks the methyl group.
2-Methylpropanoic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylcarboxylic acid: Similar structure but lacks the additional methyl group
Uniqueness
2-Cyclopropyl-2-methylpropanoic acid is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-cyclopropyl-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZYCYDGUQDDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71199-13-8 |
Source
|
Record name | 2-cyclopropyl-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.